

ST-539: A Selective USP30 Inhibitor for the Enhancement of Mitophagy

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **ST-539**, a potent and selective small-molecule inhibitor of Ubiquitin Specific Protease 30 (USP30). USP30 is a deubiquitinase (DUB) localized to the outer mitochondrial membrane, where it acts as a negative regulator of mitophagy, the selective autophagic clearance of damaged or superfluous mitochondria. By inhibiting USP30, **ST-539** promotes the ubiquitination of mitochondrial outer membrane proteins, thereby enhancing the PINK1/Parkin-mediated mitophagy pathway. This guide details the biochemical and cellular activity of **ST-539**, presents its quantitative data in structured tables, provides detailed experimental protocols for its characterization, and visualizes key pathways and workflows using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neurodegenerative disease, mitochondrial biology, and drug discovery.

Introduction

Mitochondrial dysfunction is a key pathological feature in a growing number of human diseases, including neurodegenerative disorders such as Parkinson's disease, as well as cardiovascular and metabolic conditions. Mitophagy, the selective degradation of damaged mitochondria, is a critical quality control mechanism for maintaining a healthy mitochondrial network and cellular homeostasis. The PINK1/Parkin signaling pathway is a major regulator of mitophagy. Upon mitochondrial damage, the kinase PINK1 accumulates on the outer



mitochondrial membrane and recruits the E3 ubiquitin ligase Parkin, which in turn ubiquitinates various mitochondrial outer membrane proteins. This ubiquitination serves as a signal for the autophagic machinery to engulf and clear the damaged mitochondrion.

Ubiquitin Specific Protease 30 (USP30) is a deubiquitinase that counteracts the activity of Parkin by removing ubiquitin chains from mitochondrial substrates, thereby acting as a brake on mitophagy.[1][2] Inhibition of USP30 has emerged as a promising therapeutic strategy to enhance the clearance of dysfunctional mitochondria.[1][3]

ST-539 is a potent and selective inhibitor of USP30.[4][5] It has been shown to induce mitophagy in a PINK1/Parkin-dependent manner and has demonstrated therapeutic potential in preclinical models.[1][4] This guide provides a detailed technical overview of **ST-539**, its mechanism of action, and the experimental methodologies used for its characterization.

Biochemical and Cellular Activity of ST-539

ST-539 is a small molecule that has been characterized through a series of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.

Biochemical Activity

ST-539 is a potent inhibitor of USP30 with a reported half-maximal inhibitory concentration (IC50) in the sub-micromolar range. Its selectivity has been assessed against a panel of other deubiquitinases.

Table 1: Biochemical Activity of ST-539

Target	IC50 (μM)	Selectivity Notes	Reference
USP30	0.37	Does not inhibit USP1, USP8, and USP9 at 10 μM	[4][5]

Cellular Activity

In cellular models, **ST-539** has been shown to effectively induce mitophagy. Treatment of cells with **ST-539** leads to an increase in the ubiquitination of mitochondrial proteins, such as



TOM20, and promotes the degradation of mitochondrial components like TIM23 and TOM40 in a PINK1/Parkin-dependent manner.[4] Importantly, **ST-539** has been observed to have minimal effects on overall mitochondrial function in healthy cells.[4]

Table 2: Cellular Activity of ST-539

Assay	Cell Line	Effect	Reference
Mitophagy Induction	HeLa-Parkin	Restored TIM23 and TOM40 degradation	[4]
Mitochondrial Function	HeLa	Minimal effect	[4]
AKT/mTOR Signaling	HeLa Parkin USP30, Jurkat	Decreased AKT protein levels during mitophagy, synergized with MK2206 to inhibit AKT activity	[6]

In Vivo Activity

In vivo studies in mice have demonstrated that **ST-539** can induce tissue-specific mitophagy.[4] These studies highlight the potential of **ST-539** as a therapeutic agent for diseases associated with mitochondrial dysfunction.

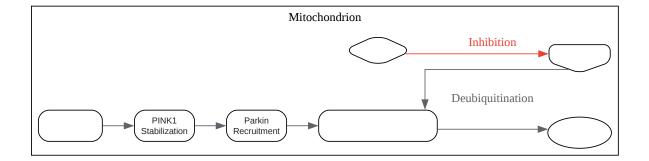
Table 3: In Vivo Activity of ST-539

Animal Model	Dosing	Effect	Reference
Mouse	25 mg/kg, i.p.	Induced tissue- specific mitophagy	[4]

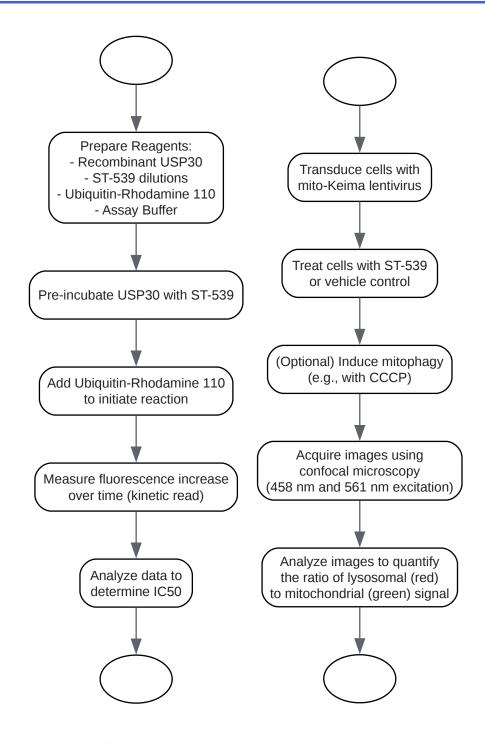
Signaling Pathway

ST-539 enhances mitophagy by inhibiting USP30 within the PINK1/Parkin signaling pathway. The following diagram illustrates this mechanism.









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Accelerating inhibitor discovery for deubiquitinating enzymes PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and validation of Selective Deubiquitinase Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Sensitive and Quantitative mKeima Assay for Mitophagy via FACS PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mouse Pharmacokinetics and In Vitro Metabolism of SH-11037 and SH-11008, Synthetic Homoisoflavonoids for Retinal Neovascularization PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ST-539: A Selective USP30 Inhibitor for the Enhancement of Mitophagy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606906#st-539-as-a-selective-usp30-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com